![molecular formula C14H18ClNO2 B2655501 2-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide CAS No. 1216563-99-3](/img/structure/B2655501.png)
2-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide is a chemical compound known for its unique structure and properties. It is often used as a reference standard in pharmaceutical testing and research. This compound is also known by other names such as (2-chlorophenyl)(1-hydroxycyclopentyl)methanone .
Méthodes De Préparation
The synthesis of 2-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide involves several steps. One common synthetic route includes the reaction of 2-chlorobenzoyl chloride with 1-hydroxycyclopentylmethanol under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as chloroform or ethyl acetate . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Employed in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of various chemical intermediates and as a quality control standard.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide can be compared with similar compounds such as:
Ketamine: Known for its anesthetic properties, ketamine has a similar structural motif but differs in its pharmacological effects.
Esketamine: A stereoisomer of ketamine, used for its antidepressant effects.
(2-chlorophenyl)(1-hydroxycyclopentyl)methanone: Another related compound used as a reference standard in pharmaceutical testing.
These compounds share structural similarities but differ in their specific applications and effects, highlighting the uniqueness of this compound .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-12-5-3-11(4-6-12)9-13(17)16-10-14(18)7-1-2-8-14/h3-6,18H,1-2,7-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMIWDUGYXHFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
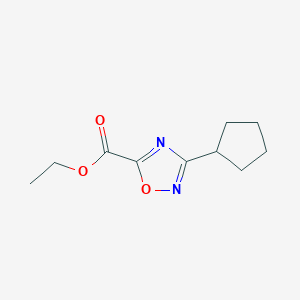

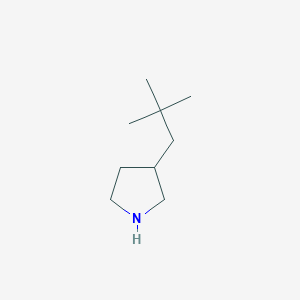
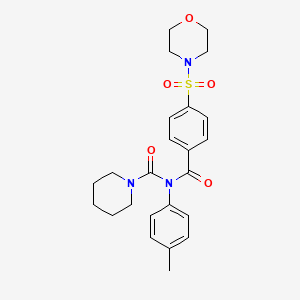
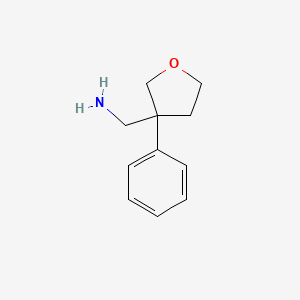
![N-(4-butylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2655423.png)
![3-[(4-chlorobenzoyl)amino]thiophene-2-carboxylic Acid](/img/structure/B2655424.png)
![N'-[(oxolan-2-yl)methyl]-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2655426.png)
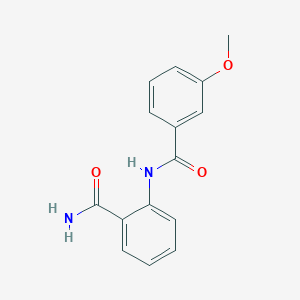
![2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxo-acetic acid](/img/structure/B2655431.png)
![N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine](/img/structure/B2655434.png)
![Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate](/img/structure/B2655435.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)propanamide](/img/structure/B2655437.png)
![2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid](/img/structure/B2655441.png)
